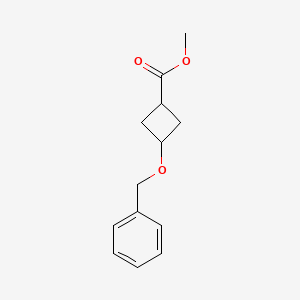

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCRJLYEZUUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965355, DTXSID101218003 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5107-93-7, 84182-50-3 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the , a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a reliable synthetic pathway. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific accuracy and practical applicability in a laboratory setting. We will delve into the strategic considerations behind the experimental design, provide step-by-step protocols, and offer insights into the optimization of reaction conditions.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional scaffold allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. This compound serves as a versatile building block for introducing this moiety into more complex molecules, including potent and selective inhibitors of various enzymes and receptors. The benzyloxy group provides a stable protecting group that can be selectively removed in later synthetic steps, while the methyl ester offers a handle for further chemical transformations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway originating from a commercially available cyclobutane derivative. A key transformation is the introduction of the benzyloxy group via a nucleophilic substitution reaction. The chosen starting material for this guide is Dimethyl 1,3-cyclobutanedicarboxylate, which allows for a strategic differentiation of the two ester functionalities.

Caption: Retrosynthetic pathway for this compound.

Experimental Section: A Validated Synthetic Protocol

The following protocol details a reliable and scalable .

Materials and Reagents

| Reagent | Purity | Supplier (Example) |

| Dimethyl 1,3-cyclobutanedicarboxylate | ≥98% | Sigma-Aldrich |

| Lithium borohydride (LiBH₄) | 2.0 M in THF | Sigma-Aldrich |

| Benzyl bromide | ≥98% | Sigma-Aldrich |

| Sodium hydride (NaH) | 60% disp. in mineral oil | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |

| Diethyl ether | ≥99% | Fisher Scientific |

| Saturated aq. NH₄Cl | N/A | In-house prep. |

| Saturated aq. NaCl (Brine) | N/A | In-house prep. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Fisher Scientific |

Step-by-Step Synthesis

The synthesis is a two-step process starting from dimethyl 1,3-cyclobutanedicarboxylate.

Caption: Experimental workflow for the .

Step 1: Synthesis of Methyl 3-hydroxycyclobutanecarboxylate

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with dimethyl 1,3-cyclobutanedicarboxylate (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of lithium borohydride (LiBH₄) in THF (0.5 to 1.0 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes. The choice of a milder reducing agent like LiBH₄ is crucial for the selective monoreduction of one of the two ester groups.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford Methyl 3-hydroxycyclobutanecarboxylate.

Step 2: Synthesis of this compound

-

Reaction Setup: A flame-dried, round-bottom flask is charged with sodium hydride (NaH) (1.1 to 1.5 equivalents, 60% dispersion in mineral oil). The mineral oil is typically washed away with anhydrous hexanes. Anhydrous N,N-dimethylformamide (DMF) is added, and the suspension is cooled to 0 °C.

-

Reagent Addition: A solution of Methyl 3-hydroxycyclobutanecarboxylate (1 equivalent) in anhydrous DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide. Benzyl bromide (1.1 to 1.5 equivalents) is then added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature for 4-6 hours. Progress is monitored by TLC. The Williamson ether synthesis is a reliable method for forming the ether linkage under these conditions.

-

Work-up: The reaction is quenched by the slow addition of water. The mixture is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the final product, this compound.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Technique | Expected Data |

| Methyl 3-hydroxycyclobutanecarboxylate | ¹H NMR (CDCl₃) | Peaks corresponding to the cyclobutane ring protons, the methyl ester protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, other cyclobutane carbons, and the methyl carbon. | |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. | |

| This compound | ¹H NMR (CDCl₃) | Appearance of aromatic protons from the benzyl group and a characteristic singlet for the benzylic methylene protons. |

| ¹³C NMR (CDCl₃) | Additional resonances for the aromatic carbons and the benzylic carbon. | |

| Mass Spectrometry | Molecular ion peak confirming the final product's mass. |

Safety Considerations

-

Lithium borohydride (LiBH₄): Reacts violently with water. Handle under an inert atmosphere.

-

Sodium hydride (NaH): Flammable solid and reacts violently with water. Handle under an inert atmosphere.

-

Benzyl bromide: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Anhydrous solvents: Can be flammable and harmful. Use in a well-ventilated area.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. By carefully controlling the stoichiometry of the reducing agent in the first step, selective monoreduction can be achieved. The subsequent Williamson ether synthesis is a high-yielding transformation that furnishes the desired product. This guide serves as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical applications.

An In-depth Technical Guide to Methyl 3-(benzyloxy)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the various carbocyclic systems, the cyclobutane ring has emerged as a uniquely valuable motif.[1] Historically underutilized due to perceived synthetic challenges and ring strain, recent advancements in synthetic methodology have made cyclobutane derivatives more accessible, unveiling their significant potential.[1]

Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation.[1] This inherent rigidity allows it to act as a "conformational lock," reducing the entropic penalty upon a ligand binding to its target protein. By constraining the orientation of substituents in a well-defined three-dimensional space, the cyclobutane core can enhance binding affinity, improve selectivity, and block sites of metabolic degradation.[1][2] Furthermore, 1,3-disubstituted cyclobutanes are increasingly recognized as effective bioisosteres for para-substituted phenyl rings or as rigid spacers, offering improved physicochemical properties such as increased sp³ character and enhanced solubility.[3] This guide focuses on a key exemplar of this class, Methyl 3-(benzyloxy)cyclobutane-1-carboxylate, providing a comprehensive overview of its structure, synthesis, and significance.

Section 1: IUPAC Nomenclature and Molecular Structure

The correct and unambiguous identification of a chemical entity is foundational for scientific communication. The molecule in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) standards.

IUPAC Name

The official IUPAC name for the compound is methyl 3-(benzyloxy)cyclobutane-1-carboxylate .[4] This name precisely describes a cyclobutane ring with a methoxycarbonyl group at position 1 and a benzyloxy group at position 3.

Chemical Structure

The structural formula and connectivity are essential for understanding the molecule's properties and reactivity.

The structure consists of a four-membered cyclobutane ring. One carbon atom is substituted with a methyl ester group (-COOCH₃), and the carbon at the opposite position (C3) is attached to a benzyloxy group (-OCH₂Ph).

Figure 1. 2D Chemical Structure of methyl 3-(benzyloxy)cyclobutane-1-carboxylate.

Figure 1. 2D Chemical Structure of methyl 3-(benzyloxy)cyclobutane-1-carboxylate.

Stereochemistry: The Critical Cis/Trans Isomerism

A key structural feature of 1,3-disubstituted cyclobutanes is the existence of cis and trans stereoisomers. This isomerism arises from the relative orientation of the two substituents with respect to the plane of the cyclobutane ring.[5]

-

cis-isomer: The methoxycarbonyl and benzyloxy groups are on the same face of the ring.

-

trans-isomer: The methoxycarbonyl and benzyloxy groups are on opposite faces of the ring.

The puckered nature of the cyclobutane ring means these isomers are conformationally distinct and generally not interconvertible without breaking bonds. The specific stereochemistry can have profound effects on the biological activity and physical properties of the molecule and any subsequent derivatives.

Section 2: Physicochemical Properties

A summary of the key physicochemical properties is crucial for experimental design, including reaction setup, purification, and storage.

| Property | Value | Reference |

| IUPAC Name | methyl 3-(benzyloxy)cyclobutane-1-carboxylate | [4] |

| CAS Number | 4934-98-9 | [4] |

| Molecular Formula | C₁₃H₁₆O₃ | [4] |

| Molecular Weight | 220.27 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 137-145 °C at 0.1 Torr | [7] |

| Purity | Typically ≥97% | [4] |

Section 3: Synthesis and Mechanistic Rationale

While numerous methods exist for constructing cyclobutane rings, a practical and modular approach to methyl 3-(benzyloxy)cyclobutane-1-carboxylate often involves the functionalization of a pre-formed cyclobutane core. A logical and efficient pathway starts from the commercially available methyl 3-oxocyclobutanecarboxylate. This strategy allows for the controlled introduction of the hydroxyl group and subsequent benzylation, providing a clear path to the target molecule.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate

This guide provides a comprehensive technical overview of Methyl 3-(benzyloxy)cyclobutanecarboxylate, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and critical applications, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of a Functionalized Cyclobutane Scaffold

This compound is a key building block in modern organic synthesis. Its structure, featuring a cyclobutane ring functionalized with a protected hydroxyl group (benzyloxy) and a methyl ester, offers a unique combination of steric and electronic properties. The cyclobutane motif is a "privileged" scaffold in medicinal chemistry, often imparting desirable pharmacokinetic properties such as metabolic stability and improved cell permeability to drug candidates. The orthogonal functional groups on this specific molecule allow for selective chemical manipulation, making it an invaluable precursor for the synthesis of complex molecular architectures, including novel therapeutics.

Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical synthesis. This compound is most commonly identified by the CAS Number 4934-98-9.[1][2][3][4] This identifier typically refers to a mixture of cis and trans isomers, both of which are often present and utilized in synthetic applications.[1][5]

Key Identifiers

-

IUPAC Name: Methyl 3-(benzyloxy)cyclobutane-1-carboxylate[2]

-

Synonyms: Methyl 3-(phenylmethoxy)cyclobutanecarboxylate, 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester[4]

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Purity | Typically ≥97% | [1][2] |

| Boiling Point | 137-145 °C at 0.1 Torr | [4] |

| Density | ~1.11 g/cm³ (Predicted) | [4] |

| Storage Temperature | Room Temperature | [4] |

Rationale and Protocol for Synthesis

The synthesis of this compound is not commonly detailed as a final product but can be logically derived from its key precursor, 3-(benzyloxy)-1-cyclobutanone. This ketone is accessible through established multi-step sequences.[6][7] The proposed synthesis below leverages a Baeyer-Villiger oxidation, a reliable and well-understood transformation for converting cyclic ketones into lactones, followed by ring-opening esterification.

Causality of Synthetic Design:

-

Choice of Precursor: 3-(benzyloxy)-1-cyclobutanone is selected as it contains the required benzyloxy and cyclobutane core.

-

Protecting Group: The benzyl ether is a robust protecting group, stable to a wide range of reagents, including the oxidative conditions of the Baeyer-Villiger reaction. It can be reliably cleaved later in a synthetic sequence via catalytic hydrogenation if the free alcohol is required.

-

Baeyer-Villiger Oxidation: This reaction is a cornerstone of organic synthesis for expanding cyclic ketones. The choice of peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) is critical for achieving high yields. The reaction proceeds via the Criegee intermediate, with the more substituted carbon preferentially migrating to form the lactone.

-

Methanolysis: The subsequent ring-opening of the lactone with methanol under acidic or basic conditions is a standard esterification method that proceeds efficiently to yield the target methyl ester.

Diagram: Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

3-(Benzyloxy)-1-cyclobutanone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Silica gel for column chromatography

Step 1: Baeyer-Villiger Oxidation to form 4-(Benzyloxy)oxan-2-one

-

Dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add m-CPBA (approx. 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The number of equivalents must be adjusted based on the purity of the m-CPBA.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor reaction progress by TLC.

-

Upon completion, cool the mixture to 0 °C and quench by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the meta-chlorobenzoic acid byproduct.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactone.

Step 2: Acid-Catalyzed Methanolysis

-

Dissolve the crude lactone from Step 1 in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring progress by TLC.

-

Cool the reaction to room temperature and carefully neutralize the acid by adding solid NaHCO₃ until effervescence ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile synthetic intermediate. The cyclobutane core provides a rigid scaffold that can orient substituents into defined regions of three-dimensional space, which is critical for optimizing interactions with biological targets.

-

Scaffold for Novel Therapeutics: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can act as a hydrogen bond donor or be further functionalized.

-

Precursor to PROTACs: Related structures, such as cis-3-[(benzyloxy)methyl]cyclobutanol, are utilized as linkers in Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are an emerging therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[8] The cyclobutane unit provides a semi-rigid linker component.

-

Analogs of Bioactive Molecules: Functionalized cyclobutanes serve as key intermediates in the synthesis of complex natural products and blockbuster drugs. For instance, the structurally related compound 4-(benzyloxy)-3-methylbutanoic acid is a crucial building block for the synthesis of the statin side-chain in drugs like Atorvastatin.[9] This highlights the pharmaceutical industry's reliance on such chiral and functionalized small molecules.

Diagram: Role as a Versatile Chemical Hub

Caption: Synthetic utility of the title compound as a hub for generating diverse intermediates.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 3. This compound - CAS:4934-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 4934-98-9 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 7. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

physical and chemical properties of Methyl 3-(benzyloxy)cyclobutanecarboxylate

An In-depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate

Abstract

This compound is a valuable substituted cyclobutane derivative utilized in organic synthesis. Its unique structural combination of a methyl ester and a benzyloxy ether on a four-membered ring makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, details a representative synthetic protocol with mechanistic insights, and outlines essential safety and handling procedures. The information presented is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective application of this compound.

Compound Identification and Structure

This compound is a cyclobutane ring functionalized with both a methyl carboxylate group and a benzyloxy group. The compound exists as a mixture of cis and trans isomers, which may influence its reactivity and physical properties.

-

IUPAC Name: methyl 3-(benzyloxy)cyclobutane-1-carboxylate[1]

-

Molecular Weight: 220.26 g/mol [3][4] (Values may slightly differ based on source, e.g., 220.27[1] or 220.2643[2])

-

Synonyms: Methyl trans-3-(benzyloxy)cyclobutanecarboxylate, Methyl cis-3-(benzyloxy)cyclobutanecarboxylate, Cyclobutanecarboxylic acid, 3-(phenylmethoxy)-, methyl ester[2]

The chemical structure consists of a central cyclobutane ring. One carbon atom is substituted with a methyl ester group (-COOCH₃), and the carbon at the 3-position is attached to an oxygen atom, which is in turn connected to a benzyl group (-CH₂Ph).

Physicochemical Properties

The compound is typically supplied as a liquid, often with a yellow tint.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source(s) |

| Appearance | Liquid / Yellow Liquid | [1][2] |

| Molecular Weight | 220.26 g/mol | [3][4] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2][4] |

| Boiling Point | 298 °C at 760 mmHg | [6] |

| 137-145 °C at 0.1 Torr | [5] | |

| Density | 1.11 g/cm³ (Predicted) | [5][6] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Store at Room Temperature | [1] |

Synthesis and Mechanistic Considerations

The synthesis of cyclobutane derivatives can be challenging due to ring strain. However, several routes to this compound and its precursors have been developed. A common conceptual approach involves the benzylation of a hydroxylated cyclobutane precursor.

Conceptual Synthetic Workflow

A representative synthesis involves the Williamson ether synthesis, a reliable and well-understood method for forming ethers. This process involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Caption: Conceptual workflow for Williamson ether synthesis.

Detailed Experimental Protocol (Representative)

This protocol is illustrative. Researchers must consult primary literature and conduct their own risk assessments.

-

Preparation: To a stirred solution of Methyl 3-hydroxycyclobutanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Insight (Expertise): An inert atmosphere is critical as sodium hydride reacts violently with water. Anhydrous THF is used as the solvent because it is unreactive towards NaH and effectively solvates the resulting alkoxide. The reaction is started at 0 °C to control the initial exothermic deprotonation.

-

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Insight (Trustworthiness): The cessation of bubbling provides a visual confirmation that the deprotonation is complete, forming the sodium alkoxide intermediate necessary for the next step.

-

-

Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Insight (Causality): Benzyl bromide is a highly effective electrophile for this SN2 reaction. The reaction is stirred overnight to ensure it proceeds to completion.

-

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Insight (Expertise): The aqueous workup neutralizes any remaining base and separates the water-soluble byproducts (like NaBr) from the desired organic product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.

-

Insight (Trustworthiness): Column chromatography is essential to separate the final product from unreacted starting materials and any side products, ensuring a high purity final compound.[7]

-

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three primary functional groups: the methyl ester, the benzyl ether, and the cyclobutane ring.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using NaOH in a water/methanol mixture).[7][8]

-

Debenzylation: The benzyloxy group is a common protecting group for alcohols. It is stable to many reaction conditions but can be cleaved via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) to yield the free alcohol.[7]

-

Cyclobutane Ring: The cyclobutane ring is strained, but generally stable under typical synthetic conditions. It can participate in ring-opening reactions under specific catalytic or thermal conditions, though this is not a common transformation for this particular molecule.

Stability: The compound is stable under recommended storage conditions (room temperature, in a tightly sealed container).[1] It is incompatible with strong oxidizing agents, acids, and bases which can degrade the functional groups.

Caption: Key reactive sites and transformations.

Applications in Research and Development

Substituted cyclobutanes are important structural motifs in medicinal chemistry. The title compound serves as a versatile intermediate.

-

PROTAC Linkers: The related alcohol, cis-3-[(Benzyloxy)methyl]cyclobutanol, is used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[9] PROTACs are novel therapeutic agents that utilize the cell's own machinery to degrade specific target proteins.[9]

-

Scaffold for Drug Discovery: The cyclobutane core provides a rigid scaffold that can be used to orient functional groups in three-dimensional space, which is critical for optimizing binding interactions with biological targets.

-

Fine Chemicals Synthesis: It is a valuable building block in the synthesis of complex organic molecules, agrochemicals, and other fine chemicals.[5]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11] Handle in a well-ventilated area or a chemical fume hood.[12]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[12]

-

Inhalation: Move person into fresh air.[12]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]

-

In all cases of exposure, consult a physician.[12]

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

- 1. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 4934-98-9 [chemicalbook.com]

- 4. This compound - CAS:4934-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS#:5107-93-7 | this compound | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

- 8. air.unimi.it [air.unimi.it]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate

This guide provides a comprehensive technical overview of Methyl 3-(benzyloxy)cyclobutanecarboxylate, a notable building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane derivatives are increasingly pivotal in medicinal chemistry. The constrained, puckered structure of the cyclobutane ring offers a unique three-dimensional scaffold that can impart desirable properties to drug candidates.[1][2] Unlike more flexible cycloalkanes, the rigidity of the cyclobutane moiety can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The introduction of a cyclobutane fragment is a strategic choice for conformational restriction of a molecule without significantly altering its electronic properties.[3] This characteristic makes cyclobutane-containing compounds valuable tools in the design of novel therapeutics.[1]

This compound, in particular, serves as a versatile intermediate. The benzyloxy group provides a stable protecting group that can be selectively removed during synthetic sequences, while the methyl ester offers a reactive handle for further molecular elaboration. This combination of features makes it a valuable precursor for creating more complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C13H16O3 | [4][5][6][7] |

| Molecular Weight | 220.26 g/mol | [4][6][7] |

| CAS Number | 4934-98-9 | [5] |

| Appearance | Colorless to light yellow liquid | [4][7] |

| Density | 1.11 g/cm³ | [8] |

| Boiling Point | 137-145 °C at 0.1 Torr | [7] |

| Flash Point | 121 °C | [8] |

| LogP | 2.15480 | [6][8] |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a comprehensive set of spectra for this specific molecule is not publicly available, typical spectral features can be inferred from its structural components.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the cyclobutane ring protons, and the methyl ester protons. The chemical shifts and coupling patterns of the cyclobutane protons would be indicative of the cis or trans stereochemistry of the substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the cyclobutane ring, and the methyl carbon of the ester.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Methodologies

The synthesis of cyclobutane derivatives can be challenging due to the inherent ring strain.[1] However, various synthetic strategies have been developed to access these valuable scaffolds.

Conceptual Synthetic Workflow

A general workflow for the synthesis and purification of a substituted cyclobutane like this compound would typically involve several key stages. The following diagram illustrates a conceptual pathway.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Example Synthetic Protocol: Nucleophilic Substitution Approach

While specific, detailed protocols for the synthesis of this compound are proprietary or found within patent literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. One such approach could involve the nucleophilic substitution of a suitable leaving group on a cyclobutane ring with benzyl alcohol, followed by esterification.

Step 1: Preparation of a Hydroxylated Cyclobutane Intermediate A commercially available or synthesized cyclobutane precursor bearing a hydroxyl group and a carboxylic acid moiety would be the starting point.

Step 2: Benzylation of the Hydroxyl Group

-

To a solution of the hydroxylated cyclobutane carboxylic acid in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes to facilitate the formation of the alkoxide.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Methyl Esterification

-

Dissolve the crude 3-(benzyloxy)cyclobutanecarboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a milder esterification agent like trimethylsilyldiazomethane.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Step 4: Purification The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Discovery and Development

The unique structural features of the cyclobutane ring make it a desirable motif in the design of new drugs.[1]

Role as a Bioisostere and Pharmacophore Scaffold

The cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups. This substitution can lead to improved metabolic stability, enhanced solubility, or altered binding affinities.[1] The rigid, three-dimensional nature of the cyclobutane scaffold in this compound allows for the precise positioning of pharmacophoric groups in space, which can be critical for optimizing interactions with biological targets.[1]

Incorporation into Biologically Active Molecules

Cyclobutane-containing compounds have demonstrated a wide range of biological activities. Marketed drugs containing this moiety include the anticancer agent carboplatin and the hepatitis C protease inhibitor boceprevir.[3] The use of building blocks like this compound enables medicinal chemists to explore novel chemical space and develop new drug candidates with improved therapeutic properties.[9]

The logical flow for utilizing this building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[10]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural and chemical properties, stemming from the constrained cyclobutane ring, offer significant advantages in the design and development of novel small molecules. A thorough understanding of its physicochemical characteristics, synthetic accessibility, and potential applications is essential for researchers and scientists aiming to leverage the benefits of the cyclobutane motif in their work.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. lifechemicals.com [lifechemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 4934-98-9 [chemicalbook.com]

- 8. CAS#:5107-93-7 | this compound | Chemsrc [chemsrc.com]

- 9. nbinno.com [nbinno.com]

- 10. 3-((Benzyloxy)methyl)cyclobutanone | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 3-(benzyloxy)cyclobutanecarboxylate: A Technical Guide

Introduction

The structural elucidation of Methyl 3-(benzyloxy)cyclobutanecarboxylate relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive characterization.

Chemical Structure and Overview

Chemical Formula: C₁₃H₁₆O₃ Molecular Weight: 220.26 g/mol CAS Number: 4934-98-9

The molecule consists of a cyclobutane ring substituted with a methyl ester group and a benzyloxy group at the 1 and 3 positions, respectively. The stereochemistry of these substituents (cis or trans) will significantly influence the NMR spectra. This guide will consider the general features applicable to both isomers, with specific notations where differences are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and assignments for this compound.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H | Protons of the phenyl group of the benzyloxy substituent. |

| ~ 4.50 | Singlet | 2H | -O-CH₂ -Ph | Methylene protons of the benzyl group. |

| ~ 4.10 - 3.90 | Multiplet | 1H | CH -O | Cyclobutane proton attached to the benzyloxy group. |

| ~ 3.70 | Singlet | 3H | -O-CH₃ | Methyl protons of the ester group. |

| ~ 3.10 - 2.90 | Multiplet | 1H | CH -COOCH₃ | Cyclobutane proton attached to the methyl ester group. |

| ~ 2.50 - 2.10 | Multiplet | 4H | Cyclobutane -CH₂ - | Methylene protons of the cyclobutane ring. |

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 175 | C =O | Carbonyl carbon of the methyl ester. |

| ~ 138 | Aromatic quaternary C | Aromatic carbon attached to the -CH₂- group. |

| ~ 128.5 | Aromatic C H | Aromatic carbons of the phenyl ring. |

| ~ 128.0 | Aromatic C H | Aromatic carbons of the phenyl ring. |

| ~ 127.8 | Aromatic C H | Aromatic carbons of the phenyl ring. |

| ~ 75 | C H-O | Cyclobutane carbon attached to the benzyloxy group. |

| ~ 70 | -O-C H₂-Ph | Methylene carbon of the benzyl group. |

| ~ 52 | -O-C H₃ | Methyl carbon of the ester group. |

| ~ 40 | C H-COOCH₃ | Cyclobutane carbon attached to the methyl ester group. |

| ~ 30 | Cyclobutane -C H₂- | Methylene carbons of the cyclobutane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3030 | C-H stretch | Aromatic |

| ~ 2950, 2870 | C-H stretch | Aliphatic (cyclobutane and methyl/methylene) |

| ~ 1735 | C=O stretch | Ester |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~ 1250-1050 | C-O stretch | Ester and Ether |

| ~ 740, 700 | C-H bend | Monosubstituted benzene |

The most diagnostic peak will be the strong C=O stretch of the ester at approximately 1735 cm⁻¹. The presence of both sp² (aromatic) and sp³ (aliphatic) C-H stretches will also be evident. The C-O stretching region will likely show multiple bands due to the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a gas or liquid chromatograph).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the detected ions.

Interpretation of the Mass Spectrum

Under Electron Ionization (EI), the fragmentation of this compound is expected to be driven by the stability of the resulting carbocations.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 220 should be observable, though it may be of low intensity.

-

Base Peak: The most intense peak (base peak) is expected to be at m/z = 91 , corresponding to the highly stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzyl group.

-

Other Key Fragments:

-

m/z = 107: [C₇H₇O]⁺, from the benzyloxy moiety.

-

m/z = 129: [M - C₇H₇]⁺, loss of the benzyl group.

-

m/z = 161: [M - COOCH₃]⁺, loss of the methoxycarbonyl radical.

-

m/z = 59: [COOCH₃]⁺, the methoxycarbonyl cation.

-

The fragmentation pattern provides clear evidence for the presence of both the benzyloxy and methyl ester functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The predicted NMR data, in conjunction with the expected IR absorption bands and mass spectral fragmentation patterns, offers a detailed and reliable spectroscopic profile for this compound. This guide serves as an authoritative reference for researchers and scientists involved in the synthesis and characterization of novel organic molecules, enabling them to confidently identify this compound.

A Technical Guide to the Commercial Availability and Application of Methyl 3-(benzyloxy)cyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(benzyloxy)cyclobutanecarboxylate, a key building block for researchers in organic synthesis and medicinal chemistry. We will delve into its chemical identity, detail its commercial availability from various suppliers, and discuss critical considerations for procurement, such as isomeric form and purity. Furthermore, this guide offers insights into its potential applications in drug discovery by drawing parallels with structurally related compounds and provides a conceptual overview of its synthesis for contexts where direct procurement is not viable. This document serves as a practical resource for scientists and drug development professionals seeking to source and utilize this versatile chemical intermediate.

Compound Identification and Physicochemical Properties

This compound is a cyclobutane derivative featuring a benzyloxy ether and a methyl ester functional group. The presence of stereocenters at positions 1 and 3 of the cyclobutane ring means the compound can exist as cis and trans isomers, or as a mixture. This isomeric complexity is a critical consideration during procurement, as different suppliers may offer specific isomers or mixtures. Verifying the correct CAS (Chemical Abstracts Service) number is paramount to ensuring the acquisition of the desired material.

Table 2.1: Core Compound Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | methyl 3-(benzyloxy)cyclobutane-1-carboxylate | [1] |

| Synonyms | Methyl 3-(phenylmethoxy)cyclobutanecarboxylate, 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester | [2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][3] |

| Molecular Weight | 220.27 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid; the trans isomer may be a solid. | [2][3][4] |

| Primary CAS No. | 4934-98-9 (Typically refers to isomer mixture) | [1][3][5] |

| Trans-isomer CAS No. | 84182-50-3 | [4] |

| Purity | Typically offered at ≥95% or ≥97% |[1][4] |

Commercial Sourcing and Procurement

This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. It is typically sold in quantities ranging from milligrams to several grams.[3] The choice of supplier may depend on the required isomeric purity, quantity, and lead time.

As an Application Scientist, my experience underscores the importance of direct communication with a supplier's technical service department to confirm the specific isomer(s) included in their product, especially if the CAS number is for the general structure.

Table 3.1: Selected Commercial Suppliers

| Supplier | Product Identifier / Name | Purity | CAS Number Provided | Notes |

|---|---|---|---|---|

| Advanced ChemBlocks | P45561 | 97% | 4934-98-9 | General listing.[1] |

| CymitQuimica | This compound | 97% | 4934-98-9 | Provides pricing for various quantities.[3] |

| Sigma-Aldrich (Synthonix) | SY3432448287 | 95% | 84182-50-3 | Specifically listed as the trans isomer.[4] |

| ChemicalBook | CB72500372 | Varies | 4934-98-9 | Marketplace listing various manufacturers.[2] |

| Sunway Pharm Ltd | N/A | N/A | 4934-98-9 | Listed as a product offering.[5] |

| AK Scientific | Y9208 | N/A | 4934-98-9 | Listed on ChemicalBook.[2] |

Researcher's Workflow for Compound Acquisition

The process of acquiring a specialized chemical like this compound involves more than a simple purchase. The following workflow diagram illustrates the decision-making process from initial need to final procurement or synthesis.

Caption: Workflow for acquiring this compound.

Overview of Synthetic Routes

While this compound is commercially available, understanding its synthesis is valuable for custom synthesis projects or for developing derivatives. The patent literature describes methods for preparing key precursors, most notably 3-(benzyloxy)-1-cyclobutanone .[6][7] This ketone is a logical starting point for the synthesis of the target ester.

A plausible, high-level synthetic sequence would involve:

-

Carboxylation/Functionalization: Conversion of the ketone at the C1 position to a carboxylic acid or a related functional group that can be converted to the final ester.

-

Esterification: Reaction of the resulting cyclobutanecarboxylic acid intermediate with methanol under acidic conditions to yield the final methyl ester product.

This conceptual pathway provides a basis for laboratory-scale synthesis should the commercially available options not meet specific research requirements (e.g., the need for a specific, high-purity isomer not offered).

Potential Applications in Research and Drug Development

The cyclobutane ring is a "privileged" scaffold in medicinal chemistry, valued for its ability to provide a rigid, three-dimensional framework for orienting functional groups. While specific applications for this compound are not extensively documented, its structural motifs are highly relevant to drug discovery.

A compelling analogue, 4-(Benzyloxy)-3-methylbutanoic acid , is highlighted as a crucial chiral building block in the synthesis of the side chains for statin drugs like Atorvastatin.[8] This demonstrates the pharmaceutical industry's use of benzyloxy-protected chiral acids and esters as versatile intermediates.[8]

The benzyloxy group serves as a robust protecting group for the alcohol, which can be readily removed via catalytic hydrogenation in later synthetic steps. The methyl ester provides a handle for various chemical transformations, such as conversion to amides, more complex esters, or reduction to an alcohol. Therefore, this compound is an ideal starting material for generating libraries of novel small molecules for screening in various therapeutic areas.

References

- 1. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 2. This compound | 4934-98-9 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Methyl trans-3-(benzyloxy)cyclobutanecarboxylate | 84182-50-3 [sigmaaldrich.com]

- 5. This compound - CAS:4934-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 7. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

The Versatile Cyclobutane Scaffold: Application Notes and Protocols for Methyl 3-(benzyloxy)cyclobutanecarboxylate

In the landscape of modern drug discovery and development, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the cyclobutane motif has emerged as a valuable scaffold, prized for its ability to introduce three-dimensionality and conformational rigidity into drug candidates.[1][2] Methyl 3-(benzyloxy)cyclobutanecarboxylate stands as a key intermediate, offering a synthetically tractable platform for the elaboration into a diverse array of more complex molecules. This guide provides an in-depth exploration of the fundamental reaction protocols involving this versatile building block, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to a Privileged Scaffold

The cyclobutane ring, a four-membered carbocycle, imparts unique structural features to a molecule. Its puckered conformation and the altered bond angles and lengths compared to linear alkanes can significantly influence a compound's binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.[1][3] this compound serves as an excellent starting point for harnessing these properties. It possesses three key functional handles: a methyl ester amenable to hydrolysis and amidation, a benzyl ether protecting group that can be selectively removed, and the cyclobutane core itself, which can direct the spatial orientation of substituents.

This document details four principal transformations of this compound:

-

Hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Amidation of the carboxylic acid to form a diverse range of amides.

-

Reduction of the ester or carboxylic acid to the primary alcohol.

-

Deprotection of the benzyl ether to reveal the free hydroxyl group.

A thorough understanding of these protocols will empower researchers to effectively incorporate this valuable cyclobutane intermediate into their synthetic strategies.

I. Hydrolysis of the Methyl Ester: Accessing the Carboxylic Acid Intermediate

The conversion of the methyl ester to the carboxylic acid is a foundational step, unlocking the potential for a wide range of subsequent derivatizations, most notably amide bond formation. Saponification, a classic and reliable method, is the preferred route for this transformation.

Mechanistic Rationale

The hydrolysis of an ester under basic conditions proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which subsequently collapses, expelling the methoxide ion as a leaving group. An acid-base reaction between the newly formed carboxylic acid and the methoxide or excess hydroxide drives the reaction to completion, forming the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the desired carboxylic acid.

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes a standard procedure for the saponification of the title compound using lithium hydroxide.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (deionized)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (typically a 3:1:1 ratio).

-

To the stirred solution, add LiOH·H₂O (1.5 - 2.0 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with EtOAc (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-(benzyloxy)cyclobutane-1-carboxylic acid.

Data Summary Table:

| Parameter | Value |

| Starting Material | This compound |

| Key Reagent | Lithium Hydroxide Monohydrate |

| Solvent | THF/MeOH/H₂O |

| Temperature | Room Temperature |

| Typical Reaction Time | 2 - 4 hours |

| Product | 3-(benzyloxy)cyclobutane-1-carboxylic acid |

| Typical Yield | >95% |

Workflow Diagram:

Caption: Workflow for the hydrolysis of the methyl ester.

II. Amide Bond Formation: Building Molecular Diversity

With the carboxylic acid in hand, the synthesis of a library of amides becomes accessible through various coupling strategies. Amide bonds are a cornerstone of medicinal chemistry, and their formation from 3-(benzyloxy)cyclobutane-1-carboxylic acid allows for the exploration of structure-activity relationships by introducing a wide range of amine building blocks.

Mechanistic Rationale

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by an amine to form the amide bond or react with HOBt to form an active ester, which then reacts with the amine. The latter pathway is often favored as it can reduce side reactions and racemization in the case of chiral substrates.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol provides a general method for the coupling of 3-(benzyloxy)cyclobutane-1-carboxylic acid with a primary or secondary amine.

Materials:

-

3-(benzyloxy)cyclobutane-1-carboxylic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-(benzyloxy)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 12-18 hours).

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Summary Table:

| Parameter | Value |

| Starting Material | 3-(benzyloxy)cyclobutane-1-carboxylic acid |

| Key Reagents | EDC·HCl, HOBt, DIPEA |

| Solvent | Anhydrous DCM |

| Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 12 - 18 hours |

| Product | N-substituted-3-(benzyloxy)cyclobutane-1-carboxamide |

| Typical Yield | 70-90% |

Workflow Diagram:

Caption: Workflow for the EDC/HOBt mediated amide coupling.

III. Reduction to the Primary Alcohol: A Gateway to Further Functionalization

Reduction of the ester or carboxylic acid functionality to a primary alcohol opens up new avenues for synthetic elaboration. The resulting (3-(benzyloxy)cyclobutyl)methanol can serve as a precursor for ethers, esters, and halides, or be used in fragment-based drug design.

Mechanistic Rationale

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both esters and carboxylic acids to primary alcohols.[4] For esters, the reaction proceeds through nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the alkoxy group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol. In the case of carboxylic acids, an initial acid-base reaction occurs between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. The carboxylate is then reduced to the primary alcohol. A careful aqueous workup is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediates.

Protocol 3: LiAlH₄ Reduction of this compound

This protocol details the reduction of the methyl ester to the corresponding primary alcohol. A similar procedure can be applied to the carboxylic acid, though it may require a larger excess of LiAlH₄.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary to yield (3-(benzyloxy)cyclobutyl)methanol.

Data Summary Table:

| Parameter | Value |

| Starting Material | This compound |

| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 1 - 2 hours |

| Product | (3-(benzyloxy)cyclobutyl)methanol |

| Typical Yield | 85-95% |

Workflow Diagram:

Caption: Workflow for the LiAlH₄ reduction of the methyl ester.

IV. Deprotection of the Benzyl Ether: Unveiling the Hydroxyl Group

The final key transformation is the removal of the benzyl protecting group to reveal the free hydroxyl functionality. This is often a crucial step in the final stages of a synthesis, and a mild and selective method is highly desirable.

Mechanistic Rationale

Catalytic transfer hydrogenation is a mild and efficient method for the deprotection of benzyl ethers.[1][5] In this process, a hydrogen donor, such as formic acid or ammonium formate, transfers hydrogen to the catalyst surface (typically palladium on carbon, Pd/C). The catalyst then facilitates the hydrogenolysis of the carbon-oxygen bond of the benzyl ether, releasing the free alcohol and toluene as a byproduct. This method is often preferred over traditional hydrogenation with hydrogen gas as it does not require specialized high-pressure equipment.

Protocol 4: Catalytic Transfer Hydrogenation for Debenzylation

This protocol describes the deprotection of the benzyl ether using palladium on carbon and ammonium formate as the hydrogen donor. This method can be applied to the ester, carboxylic acid, or alcohol derivatives.

Materials:

-

3-benzyloxy-substituted cyclobutane derivative

-

Palladium on carbon (10 wt. % Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Dissolve the 3-benzyloxy-substituted cyclobutane derivative (1.0 eq) in methanol.

-

To this solution, add ammonium formate (5-10 eq).

-

Carefully add 10% Pd/C (10-20 mol % by weight).

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The residue can be purified by partitioning between water and an organic solvent (e.g., EtOAc) and/or by flash column chromatography to yield the corresponding 3-hydroxycyclobutane derivative.

Data Summary Table:

| Parameter | Value |

| Starting Material | 3-benzyloxy-substituted cyclobutane derivative |

| Key Reagents | 10% Pd/C, Ammonium Formate |

| Solvent | Methanol or Ethanol |

| Temperature | Reflux |

| Typical Reaction Time | 1 - 3 hours |

| Product | 3-hydroxycyclobutane derivative |

| Typical Yield | 80-95% |

Workflow Diagram:

References

Application Notes & Protocols: The Strategic Utility of Methyl 3-(benzyloxy)cyclobutanecarboxylate in the Synthesis of Pharmaceutical Intermediates

Abstract

The cyclobutane motif is a structurally intriguing four-membered carbocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique, rigid, and puckered conformation can impart favorable properties to drug candidates, including improved metabolic stability, enhanced binding affinity, and better selectivity. Methyl 3-(benzyloxy)cyclobutanecarboxylate has emerged as a highly versatile and valuable building block for introducing this scaffold into complex molecular architectures. This document provides an in-depth guide to the synthesis, properties, and strategic application of this compound, complete with detailed experimental protocols for its use in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Value Proposition of a Protected Cyclobutane Scaffold

In the landscape of drug discovery, the rational design of molecular scaffolds is paramount. The cyclobutane ring, once considered merely a synthetic curiosity, is now recognized as a key structural element in a range of natural products and approved pharmaceuticals.[1][2] Its conformational rigidity distinguishes it from more flexible acyclic or larger ring systems, offering a tool to lock in specific pharmacophoric arrangements.

This compound is a bifunctional reagent that serves as an ideal entry point for cyclobutane-containing targets. Its strategic value lies in three key features:

-

The Cyclobutane Core: It provides the fundamental four-membered ring structure.

-

The Methyl Ester: This functional group is a versatile handle for synthetic elaboration, readily undergoing hydrolysis, amidation, reduction, or conversion to other functionalities.

-

The Benzyl Ether: The benzyloxy group serves as a robust and reliable protecting group for the hydroxyl functionality.[3] It is stable to a wide range of reaction conditions and can be selectively removed at a late stage in a synthetic sequence, a crucial attribute in multi-step total synthesis.

This guide will explore the synthesis of this key building block and provide detailed protocols for its subsequent transformations, empowering researchers to leverage its full potential in their drug development programs.

Synthesis of the Core Building Block

A common and scalable route to 3-(benzyloxy)cyclobutanone, a direct precursor to the title compound, involves a [2+2] cycloaddition reaction. This method utilizes readily available starting materials and proceeds through a dichlorocyclobutanone intermediate.[4][5][6]

Workflow for Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

Application Notes and Protocols for the Benzylation of Cyclobutane Rings

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzyl-Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosity to a privileged scaffold in medicinal chemistry and materials science.[1][2] Its inherent ring strain, estimated at 26.7 kcal/mol, imparts unique conformational constraints and reactivity, making it a valuable bioisostere for larger or more flexible groups in drug candidates.[3] The introduction of a benzyl group onto this strained ring system further enhances its utility by providing a key pharmacophore for interactions with biological targets and a versatile handle for subsequent chemical modifications.[4] Benzyl-substituted cyclobutanes are integral components in a range of biologically active molecules and are sought-after building blocks in the synthesis of complex natural products.[5][6]

This technical guide provides an in-depth overview of modern experimental procedures for the benzylation of cyclobutane rings. We will delve into the mechanistic underpinnings of each methodology, offer detailed, field-proven protocols, and present quantitative data to guide researchers in selecting the optimal strategy for their specific synthetic challenges.

I. Transition-Metal Catalyzed C-H Benzylation: A Direct Approach

Direct functionalization of C-H bonds is a powerful and atom-economical strategy for molecular synthesis.[7] In the context of cyclobutanes, transition-metal catalysis has enabled the direct introduction of aryl and, by extension, benzyl groups onto the strained ring.

A. Rhodium(II)-Catalyzed C-H Functionalization

Rhodium(II) catalysts are particularly effective in mediating C-H functionalization reactions through the generation of a rhodium-carbene intermediate. While direct benzylation via this method is an emerging area, the principles of C-H insertion provide a solid foundation for its application. The reaction typically involves the decomposition of a diazo compound in the presence of a rhodium(II) catalyst to form a rhodium-carbene, which then undergoes a C-H insertion into the cyclobutane ring. The regioselectivity of this insertion can often be controlled by the choice of catalyst and directing groups.[8]

A key advantage of this method is the ability to functionalize otherwise unactivated C-H bonds.[8] Competition experiments have shown that the benzylic C-H bonds on a cyclobutane ring can be more reactive than those in unstrained systems, highlighting the unique reactivity of this scaffold.[8]

Experimental Protocol 1: General Procedure for Rhodium(II)-Catalyzed C-H Functionalization of an Arylcyclobutane

This protocol is a representative example based on established rhodium-catalyzed C-H functionalization procedures.[8]

Materials:

-

Arylcyclobutane substrate (1.0 equiv)

-

Benzyl-α-diazoacetate (2.0 equiv)

-

Rhodium(II) catalyst (e.g., Rh₂(esp)₂, 1.0 mol%)

-